beta-Glucan

Polysaccharide Characterization Rheology Size-Exclusion Chromatography

β-Glucan (CAS 9041-22-9) is source-dependent: oat-derived (~272–355 kDa) provides ~100-fold higher viscosity than barley (~126–179 kDa), essential for hydrocolloid and gel matrix applications. Barley β-glucan offers low viscosity (11 cSt) and Newtonian flow—ideal for reproducible β-glucanase (lichenase) assays. Purified β-1,3 glucan selectively activates Dectin-1 without TLR2/4 confounding (unlike crude Zymosan). Specify botanical source and molecular weight at procurement to eliminate lot-to-lot variability and ensure functional consistency across experimental workflows.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9041-22-9
Cat. No. B1580549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glucan
CAS9041-22-9
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1
InChIKeyFYGDTMLNYKFZSV-URKRLVJHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Glucan (CAS 9041-22-9) Technical Specifications and Procurement Classification for Research Applications


beta-Glucan (CAS 9041-22-9) refers to a heterogeneous class of β-D-glucose polysaccharides characterized by mixed β-(1→3) and β-(1→4) glycosidic linkages, with molecular weights varying substantially based on botanical source and extraction methodology [1]. The compound is primarily derived from barley and oat flours, with barley-derived preparations exhibiting molecular weights ranging from 35,000 to 650,000 Da and purities exceeding 95%, whereas oat-derived preparations demonstrate higher average molecular weights [2]. Physical properties, including aqueous solubility and viscosity, differ markedly between source materials, a heterogeneity that directly impacts functional performance in research, biochemical enzyme assays, and analytical applications [3].

Why Interchanging beta-Glucan (CAS 9041-22-9) Across Botanical Sources Without Structural Verification Introduces Reproducibility and Functional Risks


Procurement of beta-glucan based solely on the generic CAS registry number 9041-22-9, without specifying botanical source and validating key structural parameters, introduces significant experimental variability. Identical CAS entries encompass β-glucans from barley and oat that differ in molecular weight by over 50%, in aqueous solution viscosity by approximately 100-fold at equivalent concentrations, and in immunological receptor engagement profiles due to distinct branching architecture and solubility states [1][2]. These source-dependent physicochemical disparities preclude simple interchangeability, as functional outcomes in rheological applications, in vitro immune assays, or fermentation studies are dictated by the precise structural features of the procured lot rather than by the generic β-glucan designation [3].

Quantitative Evidence Guide: Comparator-Based Performance Data for beta-Glucan (CAS 9041-22-9) by Botanical Source


Molecular Weight Comparison: Oat beta-Glucan Exhibits 12% Higher Average Molecular Weight Than Barley beta-Glucan

In a direct comparative characterization study using FT-IR spectroscopy and size-exclusion chromatography, oat β-glucan demonstrated an average molecular weight of 2.0 × 10³ kDa, whereas barley β-glucan exhibited a lower average molecular weight of 1.79 × 10³ kDa [1]. This represents a quantifiable 12% higher average molecular weight for oat-derived material relative to barley-derived material under identical analytical conditions. A separate independent study using HPSEC with β-glucan standards reported molar mass values of 355 kDa for purified oat β-glucan compared to 126 kDa for purified barley β-glucan, further corroborating the substantial source-dependent molecular weight divergence [2].

Polysaccharide Characterization Rheology Size-Exclusion Chromatography

Solution Viscosity Differentiation: Oat beta-Glucan Demonstrates Approximately 100-Fold Higher Viscosity Than Barley beta-Glucan at Equivalent Concentration

A comprehensive rheological investigation comparing purified barley β-glucan (BBG) and purified oat β-glucan (OBG) under controlled conditions revealed profound source-dependent viscosity differences. At equivalent β-glucan concentrations in aqueous solution, oat β-glucan (OBG) exhibited viscosity approximately 100-fold higher than barley β-glucan (BBG) [1]. Furthermore, BBG was characterized by Newtonian flow behavior, whereas OBG displayed shear-thinning (non-Newtonian) flow characteristics under identical testing parameters. The molar mass values were determined as 126 kDa for BBG and 355 kDa for OBG, indicating that the higher molecular weight of oat-derived material is a primary driver of its markedly elevated viscosity [1].

Rheology Hydrocolloid Functionality Formulation Science

Immunological Receptor Activation Specificity: Zymosan Engages TLR2 Predominantly, Whereas Purified beta-Glucan Activates Dectin-1 Pathway Exclusively

A 2024 characterization study of immune-modulating properties on myeloid dendritic cells (mDC) directly compared receptor activation profiles across multiple β-glucan preparations. All tested purified β-glucans (including β-1,3 glucan) activated the C-type lectin receptor Dectin-1, whereas the crude yeast cell wall preparation Zymosan predominantly activated Toll-like receptor 2 (TLR2) in addition to Dectin-1 engagement [1]. Zymosan was found to co-induce both pro-inflammatory and regulatory immune responses, whereas stimulation with purified β-1,3 glucan induced comparable IL-6 production but with a distinct and more restricted signaling profile [1]. This differential receptor utilization has been further corroborated by studies demonstrating that untreated Zymosan produces a distinct training phenotype in human monocytes, exerting opposite effects on key inflammatory cytokines compared to purified β-glucan [2].

Immunology Pattern Recognition Receptors Innate Immunity Dendritic Cell Biology

Trained Immunity Induction Capacity: Oat beta-Glucan Confers TNF-α and IL-6 Induction via Metabolic Reprogramming, a Function Distinct from Fungal beta-Glucan Mechanisms

While fungal-derived (1→3)/(1→6)-β-glucan is established as a potent inducer of trained immunity, the capacity of cereal-derived (1→3)/(1→4)-β-glucan to confer innate immune memory had not been previously characterized. A 2020 study demonstrated that priming with oat β-glucan significantly increased mRNA expression and protein production of TNF-α and IL-6 in response to subsequent TLR-4/2 ligand re-stimulation in both murine bone marrow-derived macrophages and human THP-1 cells [1]. This trained immunity phenotype was mediated through upregulation of key glycolytic pathway and tricarboxylic acid cycle enzymes, and pharmacological inhibition of these metabolic pathways abrogated the enhanced cytokine production [1].

Trained Immunity Innate Immune Memory Immunometabolism Cytokine Profiling

Dectin-1 Binding Affinity Range Across β-Glucan Structural Variants: Affinity Spans Over 9 Orders of Magnitude (2.6 mM to 2.2 pM) Depending on Backbone and Branching Architecture

A systematic evaluation of murine recombinant Dectin-1 interaction with a library of natural and synthetic (1→3)-β-D-glucans revealed that binding affinity varies dramatically depending on primary structure, backbone chain length, and (1→6)-β side-chain branching [1]. Dectin-1 differentially interacted with (1→3)-β-D-glucans across an extraordinarily wide affinity range of 2.6 mM to 2.2 pM, representing a >10⁹-fold difference in binding strength [1]. Notably, the highest affinity interaction (2.2 pM) was observed with glucans possessing optimal chain length and single glucose side-chain branching, whereas linear or minimally branched glucans demonstrated substantially lower affinity [1]. This study also demonstrated that glucans derived from saprophytic yeast were recognized with higher affinity than those derived from the pathogen Candida albicans, indicating that biological source influences receptor engagement potency [1].

Receptor Binding Kinetics Dectin-1 Structure-Activity Relationship Ligand Affinity

Immunomodulatory Potency Optimization: β-Glucans with Branching Ratio of 0.20-0.33 (1:5 to 1:3 Branching) Demonstrate Maximal Immunomodulatory Activity

A comprehensive mini-review synthesizing structure-functional activity relationships across β-glucan immunomodulation studies identified a defined optimal branching ratio range for maximal immunomodulatory potency. β-Glucans possessing a branching ratio between 0.20 (1:5 branching frequency) and 0.33 (1:3 branching frequency) have been consistently reported as the most potent immunomodulators [1]. Studies examining TNF-α release from macrophages further demonstrated that this cytokine induction is observed only with β-glucans possessing both high molecular weight and lower branching ratios within this specified range [2]. The degree of (1→6)-β-linked side-chain substitution directly modulates the spatial presentation of glucan epitopes for receptor clustering, with branching ratios outside this window resulting in suboptimal immune cell activation.

Structure-Activity Relationship Immunomodulation Cytokine Induction Polysaccharide Branching

Application-Driven Procurement Scenarios for beta-Glucan (CAS 9041-22-9) Based on Quantified Structural Differentiation


Rheology-Dependent Formulation Development: Selecting Oat beta-Glucan for High-Viscosity Hydrocolloid Applications

For research and industrial applications requiring high solution viscosity and shear-thinning rheological behavior—such as food hydrocolloid systems, pharmaceutical gel matrices, or thickening agents in personal care formulations—oat-derived β-glucan is the indicated procurement choice. Direct comparative rheological data demonstrate that oat β-glucan exhibits approximately 100-fold higher viscosity than barley β-glucan at equivalent concentrations, accompanied by desirable non-Newtonian shear-thinning flow characteristics that facilitate processing and application [1]. The higher average molecular weight of oat β-glucan (355 kDa for purified OBG compared to 126 kDa for purified BBG) directly underpins this functional differentiation [1].

Immunological Research Requiring Dectin-1-Specific Pathway Activation: Procuring Purified beta-Glucan Rather Than Crude Zymosan

In studies requiring precise dissection of Dectin-1-mediated innate immune signaling without confounding activation of Toll-like receptor pathways, procurement of purified β-1,3 glucan is essential. Comparative receptor profiling on myeloid dendritic cells has established that purified β-glucans activate Dectin-1 selectively, whereas crude Zymosan preparations (commonly substituted due to lower cost) engage both TLR2 and Dectin-1, producing mixed pro-inflammatory and regulatory signaling that confounds pathway-specific conclusions [1]. Untreated Zymosan has been further shown to produce distinct training phenotypes in human monocytes, in some cases exerting opposite effects on key inflammatory cytokines compared to purified β-glucan [2].

Trained Immunity and Innate Immune Memory Studies: Utilizing Oat-Derived beta-Glucan as a Non-Fungal Inducer

For investigations into trained immunity and innate immune memory that require a non-fungal, dietary fiber-based inducer, oat-derived β-glucan provides a validated tool distinct from traditional fungal (1→3)/(1→6)-β-glucan preparations. Oat β-glucan has been demonstrated to induce trained immunity through metabolic reprogramming, significantly increasing TNF-α and IL-6 production upon subsequent TLR ligand challenge in both murine and human monocyte/macrophage models [1]. This enables comparative studies of source-dependent trained immunity mechanisms and supports research into dietary fiber-mediated immunomodulation with translational relevance to nutrition and preventive health applications [1].

Biochemical Enzyme Assay Standardization: Selecting Barley beta-Glucan as a Low-Viscosity Substrate for β-Glucanase Activity Measurements

For analytical and biochemical applications requiring a consistent, low-viscosity substrate for β-glucanase (lichenase) activity assays, barley-derived β-glucan of specified molecular weight and low viscosity (e.g., 179 kDa, 11 cSt, >95% purity) is the preferred procurement specification [1]. The Newtonian flow behavior and lower viscosity of barley β-glucan facilitate reproducible substrate handling, accurate pipetting, and consistent enzyme-substrate mixing in high-throughput analytical workflows [2]. Commercial preparations with validated specifications (source: barley flour; molecular weight: 179,000 Da; purity: >95%; viscosity: 11 cSt; glucose content: 97%) provide the batch-to-batch consistency required for standardized enzymatic assays [1].

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